molecular formula C5H3ClIN3O2 B15220517 2-Chloro-5-iodo-3-nitropyridin-4-amine

2-Chloro-5-iodo-3-nitropyridin-4-amine

Cat. No.: B15220517
M. Wt: 299.45 g/mol
InChI Key: VBGLOSZFBUGFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-3-nitropyridin-4-amine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring

Preparation Methods

The synthesis of 2-Chloro-5-iodo-3-nitropyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the nitration of 2-chloro-5-iodopyridine, followed by amination. The reaction conditions often involve the use of strong acids like nitric acid for nitration and ammonia or amines for the amination step . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

2-Chloro-5-iodo-3-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-5-iodo-3-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-nitropyridin-4-amine is largely dependent on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

2-Chloro-5-iodo-3-nitropyridin-4-amine can be compared with other halogenated pyridine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical behavior and applications.

Properties

IUPAC Name

2-chloro-5-iodo-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLOSZFBUGFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.